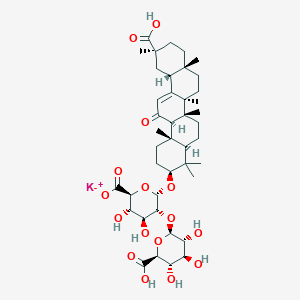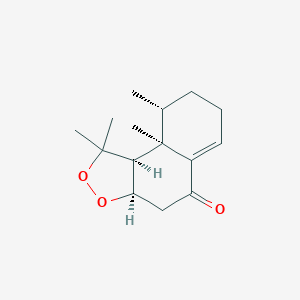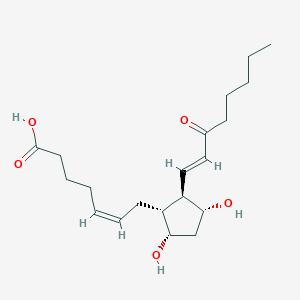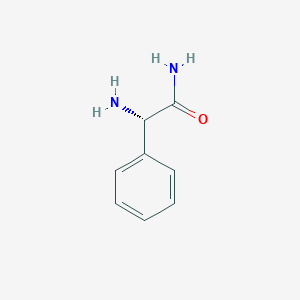
2-Formyl-6-methoxyphenyl benzenesulfonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Formyl-6-methoxyphenyl benzenesulfonate-related compounds involves reactions such as the benzenesulfenyl chloride reacting with organophosphorus compounds to yield intermediates which further react with nucleophiles like sodium alkoxides or amines to produce various derivatives (R. Shabana, N. Yousif, & S. Lawesson, 1985). Another synthesis approach involves the reaction between tris(5-bromo-2-methoxyphenyl)bismuth and benzenesulfonic acid in the presence of hydrogen peroxide, leading to the formation of crystalline compounds with bismuth atoms having a trigonal bipyramidal coordination (V. Sharutin & O. Sharutina, 2016).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Formyl-6-methoxyphenyl benzenesulfonate has been analyzed through various spectroscopic methods, including FTIR, HRMS, X–Ray crystallography, and NMR spectroscopy. These analyses confirm the structures of novel compounds, providing insights into their molecular configurations and the arrangements of their atoms (M. H. Al–Douh, 2012).
Chemical Reactions and Properties
Chemical reactions involving 2-Formyl-6-methoxyphenyl benzenesulfonate derivatives include the generation of glycosyl triflates from thioglycosides, showcasing the compound's role in facilitating reactions through activation by thiophiles (D. Crich & Mark Smith, 2000). Additionally, the dynamic interfacial dilational properties of hydroxy-substituted alkyl benzenesulfonates have been studied, indicating the compound's influence on surfactant conformation and surface layer arrangement (Yuping Huang et al., 2007).
Wissenschaftliche Forschungsanwendungen
Novel Chiral Compound Synthesis : A study identified a novel chiral compound, (R) and (S) 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate, as a novel intermediate in synthesis applications (Al–Douh, 2012).
Photolysis of Methyl Benzenesulfonate : Methyl benzenesulfonate undergoes photolysis in methanol, producing various compounds including benzene and anisole. This study highlights the minimal effect from quenching agents like triethylamine (Izawa & Kuromiya, 1975).
Branched-Chain Amino Sugar Synthesis : Methyl 2-amino-2,3-dideoxy-3-C-formyl--D-xylofuranoside-3′R,5-hemiacetal, a novel branched-chain amino sugar, shows potential in pharmaceutical and nutraceutical applications (Tatsuta et al., 1982).
Antibacterial Activity of Derivatives : New azomethine-phenyl benzenesulfonate derivatives show promising antibacterial activities, highlighting their potential in therapeutic applications (Özdemir et al., 2021).
Microtubule Assembly Disruption : Methoxy-substituted 3-formyl-2-phenylindoles, which inhibit tubulin polymerization, disrupt microtubule assembly in human breast cancer cells, indicating potential for targeted therapy (Gastpar et al., 1998).
Catalytic Applications : Rhodium complexes with 2-(bis(2-methoxyphenyl)phosphino)benzenesulfonate ligands show potential as catalyst precursors for hydroformylation reactions, indicating further applications in catalytic cycles (Bettucci et al., 2008).
Nonlinear Optical Properties : 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds have shown potential for optical limiting applications due to their nonlinear optical absorption (Ruanwas et al., 2010).
Eigenschaften
IUPAC Name |
(2-formyl-6-methoxyphenyl) benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-18-13-9-5-6-11(10-15)14(13)19-20(16,17)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRREPLERCADBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947087 | |
| Record name | 2-Formyl-6-methoxyphenyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-methoxyphenyl benzenesulfonate | |
CAS RN |
2426-85-9 | |
| Record name | 3-Methoxy-2-[(phenylsulfonyl)oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC32731 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Formyl-6-methoxyphenyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


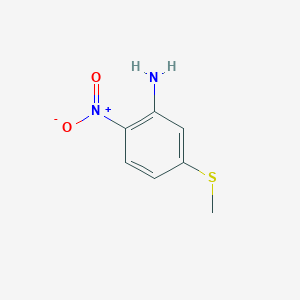
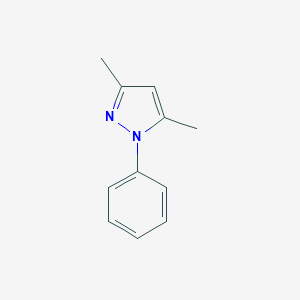
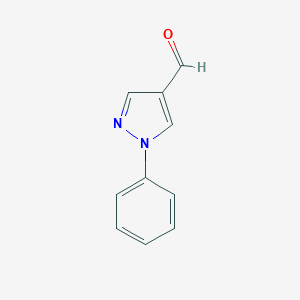

![2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene](/img/structure/B31646.png)
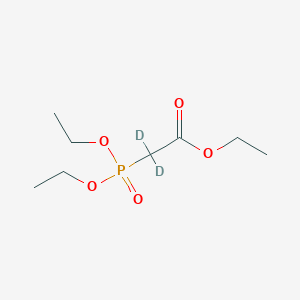
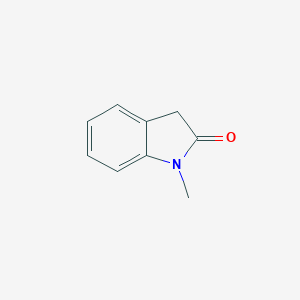
![3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B31653.png)
